molecular formula C9H9BrN2O B3024938 5-bromo-N-cyclopropylnicotinamide CAS No. 385382-48-9

5-bromo-N-cyclopropylnicotinamide

Cat. No.: B3024938
CAS No.: 385382-48-9
M. Wt: 241.08 g/mol
InChI Key: SYKDJEARKMRQGE-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H9BrN2O It is a derivative of nicotinamide, where a bromine atom is substituted at the 5-position of the pyridine ring, and a cyclopropyl group is attached to the nitrogen atom of the amide group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromo-N-cyclopropylnicotinamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropylnicotinamide typically involves the bromination of nicotinamide followed by the introduction of the cyclopropyl group. One common method includes:

    Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane to introduce the bromine atom at the 5-position of the pyridine ring.

    Cyclopropylation: The brominated nicotinamide is then reacted with cyclopropylamine under suitable conditions, often involving a base like triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a nitro compound.

Scientific Research Applications

5-Bromo-N-cyclopropylnicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a tool to study biological pathways involving nicotinamide derivatives.

    Materials Science: It may be explored for its properties in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropylnicotinamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and specificity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of a cyclopropyl group.

    5-Chloro-N-cyclopropylnicotinamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-Cyclopropyl-3-pyridinecarboxamide: Lacks the bromine atom.

Uniqueness

5-Bromo-N-cyclopropylnicotinamide is unique due to the presence of both the bromine atom and the cyclopropyl group, which can confer distinct chemical and biological properties. These structural features can influence its reactivity, binding interactions, and overall efficacy in various applications.

Properties

IUPAC Name

5-bromo-N-cyclopropylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKDJEARKMRQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345402
Record name 5-Bromo-N-cyclopropylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385382-48-9
Record name 5-Bromo-N-cyclopropylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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